An In-depth Technical Guide to Fmoc-NH-PEG6-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Fmoc-NH-PEG6-CH2CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG6-CH2CH2COOH is a heterobifunctional linker integral to modern bioconjugation, peptide synthesis, and the development of targeted therapeutics.[1][2][3] This molecule incorporates three key chemical features: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a discrete six-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal carboxylic acid. This unique architecture provides researchers with a versatile tool for the sequential and site-specific linkage of molecules, enabling the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[][5][6]
The hydrophilic PEG6 spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, a critical consideration when working with hydrophobic drugs or peptides.[7][8] The Fmoc protecting group offers an orthogonal protection strategy, as it can be selectively removed under mild basic conditions without affecting acid-labile protecting groups commonly used in peptide synthesis.[2][7] The terminal carboxylic acid provides a reactive handle for conjugation to primary amines, typically through the formation of a stable amide bond.[1][7]
Core Properties and Quantitative Data
Fmoc-NH-PEG6-CH2CH2COOH is a well-characterized compound with the following properties:
| Property | Value | Reference(s) |
| Chemical Formula | C29H39NO10 | [9] |
| Molecular Weight | 561.6 g/mol | [9] |
| CAS Number | 437655-96-4 | [2] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥95% | [2][7] |
| Storage Conditions | -20°C, protected from light and moisture | [1][7] |
Solubility: While specific quantitative data is not readily available in a consolidated source, based on the properties of similar PEGylated molecules, Fmoc-NH-PEG6-CH2CH2COOH is expected to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). The hydrophilic PEG chain also imparts some solubility in aqueous media.[1][7][10]
Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are typically available from commercial suppliers to confirm the structure and purity of the compound. While the raw data is not provided here, representative spectra can be requested from the vendor.
Key Applications and Experimental Protocols
The unique trifunctional nature of Fmoc-NH-PEG6-CH2CH2COOH makes it a valuable tool in several key areas of research and development.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this linker can be used to introduce a hydrophilic PEG spacer into a peptide sequence. This can improve the solubility of hydrophobic peptides and provide a flexible linker for the attachment of other molecules.[2][11]
Experimental Protocol: Incorporation of Fmoc-NH-PEG6-CH2CH2COOH into a Peptide Chain via SPPS
This protocol outlines the manual coupling of the linker to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
Fmoc-NH-PEG6-CH2CH2COOH
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for at least 1 hour.[12]
-
If the N-terminal Fmoc group is present, treat the resin with 20% piperidine in DMF for 7 minutes, drain, and repeat for another 7 minutes to ensure complete deprotection.[12]
-
Wash the resin thoroughly with DMF (5 times) to remove residual piperidine.[12]
-
-
Activation of Fmoc-NH-PEG6-CH2CH2COOH:
-
Coupling to the Resin:
-
Add the activated linker solution to the washed and deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[13] The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and then DMF (3 times) to remove any unreacted reagents and byproducts.[14]
-
-
Fmoc Deprotection of the Linker's Amine (for subsequent coupling):
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly attached linker.[15]
-
Wash the resin thoroughly with DMF as described in step 1. The resin is now ready for the coupling of the next amino acid.
-
Antibody-Drug Conjugates (ADCs)
Fmoc-NH-PEG6-CH2CH2COOH can serve as a linker to connect a cytotoxic payload to a monoclonal antibody. The PEG spacer can improve the ADC's solubility and pharmacokinetic profile.[][16][17]
Experimental Protocol: Two-Step Conjugation for ADC Synthesis
This protocol describes a general strategy where the linker is first attached to the drug, and the resulting drug-linker conjugate is then attached to the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cytotoxic drug with a free amine group
-
Fmoc-NH-PEG6-CH2CH2COOH
-
Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Solvents: Anhydrous DMF or DMSO
-
Deprotection reagent: 20% piperidine in DMF
-
Purification system: Size-exclusion chromatography (SEC)
Procedure:
Part 1: Synthesis of the Drug-Linker Conjugate
-
Activation of the Linker:
-
Coupling to the Drug:
-
Add the amine-containing drug (1 equivalent) to the activated linker solution.
-
Stir the reaction at room temperature overnight.
-
Purify the Fmoc-protected drug-linker conjugate using reverse-phase HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-drug-linker conjugate in 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and purify the deprotected drug-linker conjugate (now with a free amine) by HPLC.
-
Part 2: Conjugation to the Antibody
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 5-10 mg/mL).[18]
-
-
Activation of the Antibody's Carboxyl Groups (if applicable, though lysine (B10760008) conjugation is more common):
-
Alternatively, and more commonly, the linker-drug conjugate (with a carboxylic acid) is activated and then reacted with the lysine residues on the antibody. For this example, we assume the initial linker's carboxylic acid is used for antibody conjugation.
-
-
Conjugation Reaction:
-
Activate the carboxylic acid of a new batch of Fmoc-NH-PEG6-CH2CH2COOH (or a similar linker without the Fmoc group if the drug is attached via another functionality) with EDC/NHS as described in Part 1, Step 1.
-
Add the activated linker to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).
-
Incubate the reaction for 2-4 hours at room temperature.[18]
-
Quench the reaction by adding an excess of a small molecule amine like Tris or glycine.
-
-
Purification of the ADC:
-
Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules.[16]
-
Characterize the ADC for DAR, purity, and aggregation.
-
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Fmoc-NH-PEG6-CH2CH2COOH is an ideal linker for connecting the target-binding ligand and the E3 ligase ligand.[6][8][19]
Experimental Protocol: Modular Synthesis of a PROTAC
This protocol outlines a stepwise synthesis where the linker is sequentially coupled to the two ligands.
Materials:
-
Protein of Interest (POI) ligand with a free amine
-
E3 ligase ligand with a free amine
-
Fmoc-NH-PEG6-CH2CH2COOH
-
Coupling reagents: HATU, DIPEA
-
Deprotection reagent: 20% piperidine in DMF
-
Solvent: Anhydrous DMF
-
Purification system: HPLC
Procedure:
-
Coupling of the First Ligand:
-
Activate the carboxylic acid of Fmoc-NH-PEG6-CH2CH2COOH (1.2 equivalents) with HATU (1.2 equivalents) and DIPEA (2-3 equivalents) in anhydrous DMF for 5-10 minutes.[20]
-
Add the amine-containing POI ligand (1 equivalent) to the activated linker solution.
-
Stir the reaction at room temperature for 4-16 hours.[21]
-
Purify the resulting Fmoc-protected POI-linker conjugate by HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified POI-linker conjugate in 20% piperidine in DMF and stir for 1-2 hours.[19]
-
Remove the solvent and purify the deprotected POI-linker (with a free amine) by HPLC.
-
-
Coupling of the Second Ligand (assuming the E3 ligase ligand has a carboxylic acid):
-
Activate the carboxylic acid of the E3 ligase ligand (1.2 equivalents) with HATU and DIPEA in DMF.
-
Add the deprotected POI-linker conjugate (1 equivalent) to the activated E3 ligase ligand.
-
Stir at room temperature overnight.
-
-
Purification of the Final PROTAC:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.[21]
-
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-NH-PEG6-CH2CH2COOH.
Caption: General workflow for the synthesis of an antibody-drug conjugate (ADC) using Fmoc-NH-PEG6-CH2CH2COOH.
References
- 1. Fmoc-NH-PEG6-CH2COOH, 437655-96-4 | BroadPharm [broadpharm.com]
- 2. Fmoc-NH-PEG6-CH2COOH, CAS 437655-96-4 | AxisPharm [axispharm.com]
- 3. purepeg.com [purepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochempeg.com [biochempeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Fmoc-NH-PEG6-CH2COOH | C29H39NO10 | CID 57884363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. biochempeg.com [biochempeg.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
